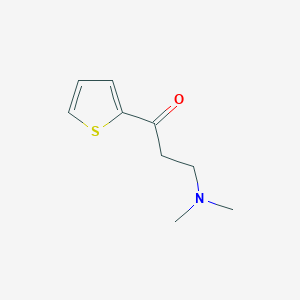

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

描述

3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS: 5424-47-5 as hydrochloride salt) is a β-amino ketone featuring a dimethylamino group at the β-position and a 2-thienyl moiety at the carbonyl carbon. This compound is a key intermediate in asymmetric hydrogenation and biocatalytic reductions to synthesize chiral γ-amino alcohols, which are critical precursors for pharmaceuticals such as (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine . Its structural uniqueness lies in the electron-rich thienyl ring and the tertiary amino group, which influence both reactivity and stability under catalytic conditions.

属性

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZUWJMJSKMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-35-5 | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone under acidic or basic conditions. The reaction proceeds through a series of steps including condensation and cyclization to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or recrystallization.

化学反应分析

Reduction Reactions

The ketone group undergoes selective reduction to form chiral alcohols, critical for pharmaceutical intermediates.

Key findings:

- Asymmetric hydrogenation using chiral Mn catalysts achieves high enantioselectivity, critical for synthesizing duloxetine precursors .

- NaBH₄ reduction under alkaline conditions provides racemic alcohols efficiently .

Oxidation Reactions

The thienyl group and ketone moiety participate in oxidation pathways.

Key findings:

- Controlled oxidation of the thiophene ring produces sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .

Substitution Reactions

The dimethylamino group undergoes nucleophilic substitution, enabling structural diversification.

Key findings:

- Alkylation followed by cyclization generates fused heterocycles with potential bioactivity .

- Quaternary ammonium derivatives show enhanced solubility for further functionalization .

Catalytic Asymmetric Hydrogenation

Critical for enantioselective synthesis of pharmaceuticals:

| Catalyst System | Substrate | Product (Configuration) | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ir-(R)-BINAP | This compound | (S)-Alcohol | 99 | 95 | |

| RuPHOX-Ru | Thienyl-substituted β-amino ketones | (R)-Alcohol | 87 | >99 |

Mechanistic insight:

科学研究应用

Chemistry

3-(Dimethylamino)-1-(2-thienyl)-1-propanone serves as a building block for synthesizing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecular architectures.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity: Preliminary studies suggest selective toxicity towards certain cancer cell lines while sparing normal cells.

Medicine

This compound is explored for its pharmacological properties:

- Pharmaceutical Development: It acts as an intermediate in synthesizing drugs targeting neurological disorders, such as Duloxetine, which is used for treating depression and anxiety disorders .

- Mechanism of Action: The compound can inhibit Sortase A (SrtA), an enzyme crucial for bacterial virulence, by forming covalent bonds with specific amino acids in the enzyme.

Material Science

The compound is investigated for its potential in creating novel materials:

- Polymers and Coatings: Its unique properties may lead to advancements in materials with specialized electrical or optical characteristics beneficial for electronics .

Biochemical Research

In biochemical studies, it aids in understanding enzyme interactions and metabolic pathways, providing insights into biological processes that could lead to significant breakthroughs in health sciences .

Comparative Studies

Comparative studies have highlighted the unique reactivity of this compound compared to structurally similar compounds. The presence of both dimethylamino and thienyl groups enhances its pharmacological profile compared to other ketones or thienyl derivatives .

| Activity Type | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | |

| Antibacterial | Escherichia coli | 0.0039 - 0.025 | |

| Cytotoxicity | Various Cancer Lines | TBD |

Table 2: Synthesis Conditions

| Reagent | Molar Ratio | Yield (%) | Reaction Medium |

|---|---|---|---|

| Dimethylamine | 1 | 87-98 | Ethanol + HCl |

| Acetone | 1 | 87-98 | Ethanol + HCl |

| 2-Thiophenecarboxaldehyde | 1 | 87-98 | Ethanol + HCl |

作用机制

The mechanism of action of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

3-(Methylbenzylamino)-1-(2-thienyl)-1-propanone Hydrochloride

- Structural Difference: The dimethylamino group is replaced with a methylbenzylamino substituent.

- Catalytic Performance: In Ir-catalyzed asymmetric hydrogenation, this compound achieved 99% ee and 95% yield, slightly lower than the dimethylamino variant (>99% ee, 96% yield) .

- Stability: Both compounds are prone to elimination in alkaline environments, but the bulkier methylbenzylamino group may reduce by-product formation due to steric hindrance .

3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone

- Structural Difference: An anilino group with a sec-butyl substituent replaces the dimethylamino group.

- Molecular Weight: 287.42 g/mol (vs. 219.73 g/mol for the dimethylamino analog) .

Aromatic Ring Modifications

3-(Dimethylamino)-1-phenyl-1-propanone (CAS 3506-36-3)

- Structural Difference : The 2-thienyl ring is replaced with a phenyl group.

- Physical Properties : Melting point (31–33°C) and boiling point (115–117°C at 11 Torr) are lower than the thienyl analog, likely due to reduced polarity .

- Catalytic Performance : In KRED enzyme reductions, the phenyl variant showed similar enantioselectivity (95% ee) but lower solubility in aqueous systems compared to the thienyl derivative .

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride

- Structural Difference : Thienyl substitution shifts from the 2- to 3-position.

- Reactivity : The 3-thienyl isomer exhibits weaker electronic effects, leading to 94% ee in Ru-catalyzed reductions vs. 96% ee for the 2-thienyl compound .

Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Hydrochloride

- Structural Difference : A fluorinated and methoxylated phenyl group replaces the thienyl ring.

- Biological Role : Acts as an ALDH inhibitor (Aldi-2) with enhanced membrane permeability due to fluorine substitution .

Sortase A Inhibitors

- Mechanism Comparison: While 3-(dimethylamino)-1-(2-thienyl)-1-propanone inhibits Sortase A via covalent binding after elimination, methanethiosulfonates form disulfide bonds .

Data Tables

Table 1: Catalytic Performance of Selected β-Amino Ketones

Table 2: Physical and Structural Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound HCl | 219.73 | N/A | Chiral alcohol synthesis |

| 3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone | 287.42 | N/A | Inhibitor development |

| 3-(Dimethylamino)-1-phenyl-1-propanone | 177.24 | 31–33 | ALDH inhibition |

生物活性

3-(Dimethylamino)-1-(2-thienyl)-1-propanone, with the chemical formula CHNOS and a molecular weight of 183.27 g/mol, is an organic compound notable for its biological activity and potential therapeutic applications. Its structure consists of a dimethylamino group attached to a propanone backbone, with a thienyl group at the second position. This compound is synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone, typically under acidic or basic conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it can modulate biochemical pathways by binding to specific sites on these targets, leading to altered cellular functions. Notably, studies have shown that this compound acts as an inhibitor of Sortase A (SrtA), an enzyme critical for bacterial virulence. The mechanism involves the elimination of the dimethylamino group, resulting in the formation of a thienyl vinyl ketone that covalently binds to the thiol group of cysteine-184 in SrtA .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. For example, compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Therapeutic Potential

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic potential against various cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain tumor cells while sparing normal cells. The exact mechanisms underlying this selectivity are still under investigation but are believed to involve disruption of cellular processes critical for tumor cell survival .

Synthesis and Characterization

A detailed synthesis protocol for this compound has been established, yielding high purity and yield rates (87-98%) through optimized reaction conditions. Characterization techniques such as NMR spectroscopy have been employed to confirm the structural integrity of synthesized compounds .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often highlight its unique reactivity due to the presence of both dimethylamino and thienyl groups, which enhance its pharmacological profile compared to other ketones or thienyl derivatives .

Table 1: Biological Activity Summary

| Activity Type | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | |

| Antibacterial | Escherichia coli | 0.0039 - 0.025 | |

| Cytotoxicity | Various Cancer Lines | TBD |

Table 2: Synthesis Conditions

| Reagent | Molar Ratio | Yield (%) | Reaction Medium |

|---|---|---|---|

| Dimethylamine | 1 | 87-98 | Ethanol + HCl |

| Acetone | 1 | 87-98 | Ethanol + HCl |

| 2-Thiophenecarboxaldehyde | 1 | 87-98 | Ethanol + HCl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。